FtsZ-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FtsZ-IN-1 is a small molecule inhibitor that targets the bacterial cell division protein FtsZ. FtsZ is a tubulin homolog that plays a crucial role in bacterial cytokinesis by forming a contractile ring at the future site of cell division. Inhibiting FtsZ disrupts bacterial cell division, making this compound a promising candidate for the development of new antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FtsZ-IN-1 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
FtsZ-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
FtsZ-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of bacterial cell division and to develop new antibacterial agents.
Biology: Employed in research to understand the role of FtsZ in bacterial cytokinesis and to explore the potential of FtsZ inhibitors as antibacterial drugs.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Mechanism of Action
FtsZ-IN-1 exerts its effects by binding to the FtsZ protein and inhibiting its polymerization into filaments. This disrupts the formation of the Z-ring, which is essential for bacterial cell division. The molecular targets of this compound include the GTP-binding site and the interdomain cleft of FtsZ, which are critical for its polymerization and function.
Comparison with Similar Compounds
FtsZ-IN-1 is unique among FtsZ inhibitors due to its specific binding mode and high potency. Similar compounds include:
PC190723: Another potent FtsZ inhibitor with a different binding mode.
TXA707: A newer FtsZ inhibitor with promising antibacterial activity.
C8: A compound that targets the GTP-binding site of FtsZ.
This compound stands out due to its unique chemical structure and mechanism of action, making it a valuable tool for research and a potential candidate for drug development.
Properties
Molecular Formula |
C26H32IN3 |
---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-2-[1-methyl-4-(4-methylpiperidin-1-yl)quinolin-1-ium-2-yl]ethenyl]aniline;iodide |
InChI |
InChI=1S/C26H32N3.HI/c1-20-15-17-29(18-16-20)26-19-23(28(4)25-8-6-5-7-24(25)26)14-11-21-9-12-22(13-10-21)27(2)3;/h5-14,19-20H,15-18H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QNSNMYHREQPTRX-UHFFFAOYSA-M |
Isomeric SMILES |
CC1CCN(CC1)C2=CC(=[N+](C3=CC=CC=C32)C)/C=C/C4=CC=C(C=C4)N(C)C.[I-] |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=[N+](C3=CC=CC=C32)C)C=CC4=CC=C(C=C4)N(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.